molecular formula C15H11Cl2N3O2 B11795203 Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B11795203
M. Wt: 336.2 g/mol
InChI Key: BCBQLDKZKZXIOI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-B]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the dichlorophenyl group and the imidazo[1,2-B]pyridazine core makes this compound particularly interesting for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzylamine with ethyl 2-bromoacetate in the presence of a base to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is unique due to the presence of the dichlorophenyl group, which enhances its biological activity and specificity. The combination of the imidazo[1,2-B]pyridazine core with the ethyl ester group also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C15H11Cl2N3O2/c1-2-22-15(21)14-13(10-8-9(16)5-6-11(10)17)19-12-4-3-7-18-20(12)14/h3-8H,2H2,1H3

InChI Key

BCBQLDKZKZXIOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=CC=C2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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